molecular formula C4H10ClN3S B6188129 3-aminoazetidine-1-carbothioamide hydrochloride CAS No. 2639416-07-0

3-aminoazetidine-1-carbothioamide hydrochloride

Cat. No.: B6188129
CAS No.: 2639416-07-0
M. Wt: 167.7
InChI Key:
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Description

3-aminoazetidine-1-carbothioamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminoazetidine-1-carbothioamide hydrochloride typically involves the reaction of 3-aminoazetidine with carbothioamide under specific conditions. One common method involves the use of Boc-protected 3-azetidinone and Boc-protected 3-azetidinal as starting materials, followed by parallel syntheses to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-aminoazetidine-1-carbothioamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-aminoazetidine-1-carbothioamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-aminoazetidine-1-carbothioamide hydrochloride involves its interaction with specific molecular targets. In the context of its use as a triple reuptake inhibitor, the compound inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-aminoazetidine-1-carbothioamide hydrochloride is unique due to its specific structure and functional groups, which confer distinct reactivity and biological activity. Its ability to act as a triple reuptake inhibitor sets it apart from other azetidine derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-aminoazetidine-1-carbothioamide hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-chloroethylamine hydrochloride", "carbon disulfide", "sodium hydroxide", "1,3-dibromopropane", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloroethylamine hydrochloride is reacted with sodium hydroxide to form 2-chloroethylamine.", "Step 2: 2-chloroethylamine is then reacted with carbon disulfide to form 2-chloroethyl isothiocyanate.", "Step 3: 1,3-dibromopropane is reacted with 2-chloroethyl isothiocyanate to form 3-(2-chloroethylthio)-1,2-propanediol.", "Step 4: 3-(2-chloroethylthio)-1,2-propanediol is then reacted with ammonium chloride to form 3-amino-1,2-propanediol.", "Step 5: 3-amino-1,2-propanediol is finally reacted with carbon disulfide to form 3-aminoazetidine-1-carbothioamide hydrochloride." ] }

CAS No.

2639416-07-0

Molecular Formula

C4H10ClN3S

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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